2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-

Description

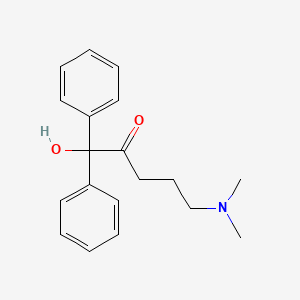

The compound 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is a structurally complex methylketone derivative. Its core structure is based on 2-pentanone (a five-carbon ketone), with multiple substituents:

- A dimethylamino group (-N(CH₃)₂) at position 4.

- 1,1-diphenyl groups (two aromatic rings) and a hydroxy group (-OH) at position 1.

Properties

CAS No. |

24860-74-0 |

|---|---|

Molecular Formula |

C19H23NO2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

5-(dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |

InChI |

InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3 |

InChI Key |

IVAAVEHRGYTOQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- typically involves the construction of the ketone backbone followed by introduction of the dimethylamino and hydroxy substituents. The process generally uses appropriate precursors such as substituted pentanones or nitriles, followed by functional group transformations including amination, hydroxylation, and sometimes protective group strategies to enhance yield and purity.

Key Synthetic Routes

Amino Ketone Formation via Nitrile Intermediates

One well-documented approach involves the preparation of related ketones through nitrile intermediates, followed by reduction and functional group manipulation to yield the amino alcohol ketone structure. For example, synthesis of analogues such as 3,3-diphenyl-5-dimethylamino-2-pentanone hydrobromide has been reported with detailed experimental protocols. These methods typically start with substituted nitriles which undergo catalytic hydrogenation (e.g., Pd-C catalyst) and subsequent functionalization to introduce the dimethylamino group and hydroxyl functionality.

Direct Amination and Hydroxylation of Pentanone Derivatives

Another synthetic strategy involves the direct reaction of substituted pentanones with dimethylamine under controlled conditions, often in the presence of acidic or basic catalysts. Hydroxylation at the 1-position (alpha to the ketone) can be achieved by controlled oxidation or by using precursor compounds bearing protected hydroxyl groups that are later deprotected.

Experimental Conditions and Catalysts

- Solvents: Non-polar solvents like toluene, xylene, cyclohexane are preferred for condensation and protective group formation reactions.

- Catalysts: Acid catalysts such as para-toluene sulfonic acid, methane sulfonic acid, or perchloric acid are used for ketalization and protection steps. For hydrogenation and reductive amination, catalysts like Palladium on carbon (Pd-C) and Raney Nickel are employed.

- Temperature: Reaction temperatures range from 80°C to 140°C depending on the step, with ketal formation typically performed at 80-90°C for 15-30 hours, and amination or condensation steps at 90-140°C for 18-20 hours.

- Molar Ratios: Protective group reagents are used in molar ratios of approximately 1:1 to 1:2 with the ketone precursor. Amines are used in slight excess (2.0 to 5.0 molar equivalents) to drive the condensation reaction forward.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Precursors | Solvent(s) | Catalyst(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| Ketone protection (ketal) | 1-chloro-4-pentanone + ethylene glycol | Toluene, xylene | Para-toluene sulfonic acid | 80-90 | 15-30 | Removes water azeotropically, forms ketal |

| Amination (condensation) | Protected ketone + dimethylamine | Toluene, cyclohexane | None or acid/base catalysts | 90-140 | 18-20 | Molar ratio amine:ketone ~2.2 |

| Deprotection (if applicable) | Ketal intermediate | Aqueous or organic | Acid catalysts | Ambient to reflux | Variable | Hydrolyzes ketal to regenerate ketone |

| Hydrogenation/reductive amination | Nitrile or imine intermediates | Alcoholic solvents | Pd-C or Raney Nickel | Ambient to 100 | Hours | Converts nitriles to amino ketones |

Comprehensive Research Findings

- The preparation of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is closely related to the synthesis of substituted amino ketones and amino alcohols, where the dimethylamino group is introduced via amination of ketone or nitrile precursors.

- Protective group chemistry plays a critical role in improving yields and purity by preventing side reactions on the ketone carbonyl during amination steps.

- Catalytic hydrogenation using Pd-C or Raney Nickel is a common step in reducing nitrile intermediates to the corresponding amino ketones, which can then be hydroxylated or further functionalized.

- Reaction conditions such as solvent choice, temperature, and molar ratios are optimized to balance reaction rate and product purity, with non-polar solvents and acid catalysts favored for protection and condensation reactions.

- Although direct synthesis protocols for this exact compound are limited in publicly available literature, analogous compounds and intermediates provide a robust framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity to .

Key Observations:

The 1,1-diphenyl groups in the target compound increase steric hindrance and hydrophobicity, contrasting with the simpler 2-heptanone, which is volatile and produced by bacteria like Bacillus spp. . The hydroxy group in the target compound distinguishes it from the brominated derivative (1-bromo-2-pentanone), which is highly reactive and used in alkylation reactions .

Synthesis Challenges: Introducing multiple bulky groups (e.g., diphenyl, dimethylamino) requires advanced synthetic strategies, such as Friedel-Crafts alkylation or Suzuki coupling, compared to simpler methylketones like 2-heptanone, which are biosynthesized by bacteria . The hydroxy group may necessitate protection during synthesis to prevent undesired side reactions, unlike brominated analogs where halogenation is straightforward .

Biological Activity

2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy (CAS No. 24860-74-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 297.39 g/mol

- Density : 1.098 g/cm³

- Boiling Point : 437°C

- Flash Point : 218.1°C

Antioxidant Activity

Research has shown that compounds similar to 2-pentanone derivatives exhibit varying degrees of antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, studies have indicated that while some flavonoids demonstrate significant scavenging ability, the specific activity of 2-pentanone derivatives remains less characterized.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on various enzymes:

- Acetylcholinesterase : This enzyme is crucial for neurotransmitter regulation, and inhibitors can have implications for neurodegenerative diseases.

- Tyrosinase : Inhibition can affect melanin production, which is relevant in skin pigmentation disorders.

- α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate metabolism; their inhibition can be beneficial in managing diabetes.

Study on Flavonoid Derivatives

A study investigating the biological activities of flavonoid derivatives highlighted the importance of structural modifications in enhancing enzyme inhibition and antioxidant properties. While specific data on 2-pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy was limited, the findings suggest that similar compounds can exhibit significant biological activity depending on their functional groups and molecular structure .

Toxicity Profile

According to a toxicity database, compounds structurally related to 2-pentanone may exhibit varying levels of toxicity. Understanding these profiles is essential for assessing the safety and therapeutic potential of new drug candidates .

Comparative Analysis of Biological Activities

| Compound Name | Acetylcholinesterase Inhibition | Tyrosinase Inhibition | Antioxidant Activity (DPPH %) |

|---|---|---|---|

| Compound A | Moderate | Low | 4.60 ± 2.00 |

| Compound B | High | Moderate | 3.18 ± 1.28 |

| 2-Pentanone | Unknown | Unknown | Unknown |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of 2-pentanone derivatives in complex matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for structural elucidation. Retention indices and fragmentation patterns (e.g., m/z 71, 58, 43 for 2-pentanone derivatives) should be cross-referenced with spectral libraries . For stereochemical analysis, nuclear magnetic resonance (NMR) is critical, particularly for distinguishing substituents like dimethylamino and diphenyl groups .

Q. How can researchers distinguish between 2-pentanone derivatives and structurally similar oximes in crosslinking reactions?

- Methodological Answer: Analytical validation is essential. For example, discrepancies between expected 2-pentanone oxime and detected 2-hexanone oxime (as in ) require tandem techniques:

- Step 1: Use high-resolution GC-MS to confirm molecular ions and fragmentation.

- Step 2: Compare retention times with synthetic standards.

- Step 3: Employ NMR to verify functional groups (e.g., hydroxyl vs. oxime) .

Q. What chemical tests are effective for identifying ketone functional groups in this compound class?

- Methodological Answer:

- Iodoform Test: Positive for methyl ketones (e.g., 2-pentanone derivatives with a methyl group adjacent to the carbonyl).

- Tollen’s Test: Negative result confirms absence of aldehydes, supporting ketone identification .

Advanced Research Questions

Q. How can synthetic pathways for 2-pentanone derivatives be optimized for microbial production?

- Step 1: Model pathway stoichiometry (e.g., using pFBA) to balance ATP yield and product formation.

- Step 2: Incorporate enzymes like FadM to truncate β-oxidation pathways.

- Step 3: Validate thermodynamic feasibility via in silico simulations (e.g., 2-pentanone production is viable only below 0.15 mol per mol lactate) .

Q. How do researchers resolve contradictions in analytical data when detecting 2-pentanone derivatives in environmental samples?

- Methodological Answer:

- Case Study: notes a mismatch between expected 2-pentanone oxime and detected 2-hexanone oxime. Resolution involves:

- Hypothesis Testing: Verify if crosslinking agents or reaction conditions favor alternative pathways.

- Multi-Method Validation: Combine LC-MS/MS, isotopic labeling, and kinetic studies to trace leaving groups .

Q. What strategies are used to model thermodynamic properties (e.g., vapor pressure) of 2-pentanone derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.